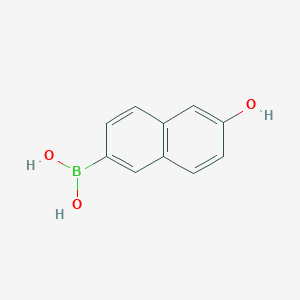
(6-hydroxynaphthalen-2-yl)boronic Acid
Overview
Description
“(6-hydroxynaphthalen-2-yl)boronic Acid” is a chemical compound with the molecular formula C10H9BO3 . It is a white solid and is used as a medicine intermediate . Boronic acid compounds like this are widely used in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of “(6-hydroxynaphthalen-2-yl)boronic Acid” involves several steps . First, 6-bromo-2-naphthol is dissolved in tetrahydrofuran at -78°C. Then, n-butyllithium is added and the reaction is allowed to proceed for 1 hour. Next, triisopropyl borate is added and the reaction is allowed to continue at room temperature for another 0.5 hours. After the reaction is complete (as confirmed by TLC), 1M hydrochloric acid is added to adjust the pH to acidic. The organic phase is separated and the aqueous phase is extracted twice with ether. The organic phases are combined, washed with saturated brine, concentrated, and purified by column chromatography to yield the product .Molecular Structure Analysis
The molecular structure of “(6-hydroxynaphthalen-2-yl)boronic Acid” is represented by the SMILES notation: B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O . The molecular weight is 187.989 g/mol .Chemical Reactions Analysis
“(6-hydroxynaphthalen-2-yl)boronic Acid” is widely used in Suzuki-Miyaura cross-coupling reactions (SMC), which are important for constructing various C-C single bonds .Physical And Chemical Properties Analysis
“(6-hydroxynaphthalen-2-yl)boronic Acid” is a white solid with a melting point of 218-224°C . Its IUPAC name is 6-hydroxy-2-naphthylboronic acid . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Biomedicine
6-Hydroxy-2-naphthaleneboronic acid is a paramount compound in biomedicine . It assumes a pivotal role as a fundamental constituent in the fabrication of prospective medications .
Synthesis of Inhibitors
This compound can be used to synthesize inhibitors for oxygenase . Oxygenases are enzymes that oxidize substrates. They are important in the metabolism of many physiological and pharmacological important compounds.
Tyrosine Kinase Inhibitors
6-Hydroxynaphthalene-2-boronic acid can also be used to synthesize inhibitors for tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the control of cell growth and differentiation.
Phosphoinositide Kinase Inhibitors
This compound is used in the synthesis of inhibitors for phosphoinositide kinases . These kinases are important in cellular functions such as cell growth and survival, cell migration, and intracellular trafficking.
Cancer Drug Development
Tyrosine and phosphoinositide kinases are an attractive target for developing cancer drugs . Therefore, 6-Hydroxynaphthalene-2-boronic acid, being a precursor in the synthesis of their inhibitors, plays a crucial role in cancer drug development .
Suzuki-Miyaura Cross Coupling Reaction
This compound is also used in the Suzuki-Miyaura Cross Coupling Reaction . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.
Safety And Hazards
Future Directions
“(6-hydroxynaphthalen-2-yl)boronic Acid” has potential anticancer activity . It has been demonstrated that phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid have cytotoxic properties at sub-micromolar concentrations . Therefore, these boronic acid derivatives could be further explored for their potential in cancer treatment .
properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJANQMHRGSHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402228 | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-hydroxynaphthalen-2-yl)boronic Acid | |
CAS RN |
173194-95-1 | |
| Record name | B-(6-Hydroxy-2-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173194-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173194951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-hydroxy-2-naphthyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How were the potential anticancer properties of (6-hydroxynaphthalen-2-yl)boronic acid initially identified?
A1: Before conducting in vitro experiments, the researchers utilized in silico tools like SuperPred, PASS-Targets, and Polypharmacology Browser 2 (PPB2) to predict the biological activity of (6-hydroxynaphthalen-2-yl)boronic acid. These tools suggested that the compound might possess anticancer properties, prompting the researchers to investigate this further through in vitro testing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

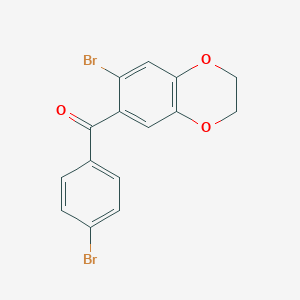
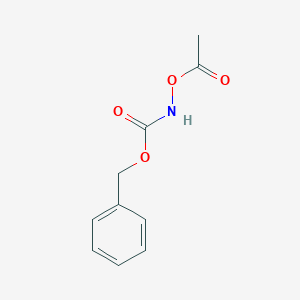

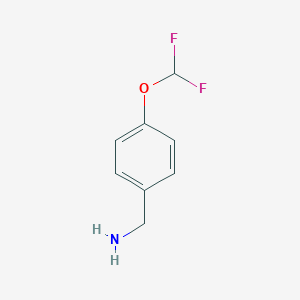


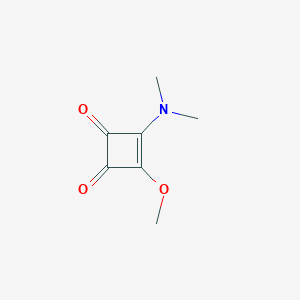
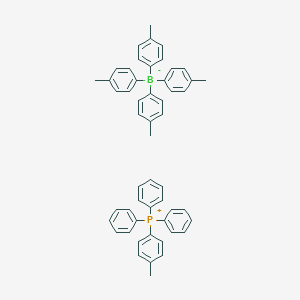
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
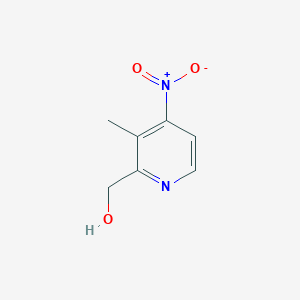
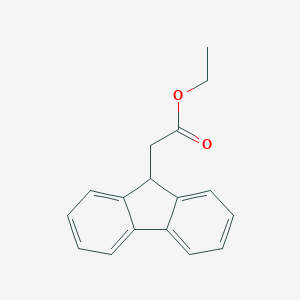
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)

